N-((6-(furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide
CAS No.: 2034323-08-3
Cat. No.: VC6702889
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034323-08-3 |
|---|---|
| Molecular Formula | C17H15N3O3 |
| Molecular Weight | 309.325 |
| IUPAC Name | N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-6-methoxypyridine-3-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O3/c1-22-16-7-5-13(11-19-16)17(21)20-10-12-4-6-14(18-9-12)15-3-2-8-23-15/h2-9,11H,10H2,1H3,(H,20,21) |
| Standard InChI Key | DFJSNVJXPBXZHB-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Introduction
Structural Analysis and Nomenclature
N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide features a nicotinamide core substituted at the 6-position with a methoxy group and at the 3-position with a (6-(furan-2-yl)pyridin-3-yl)methyl moiety. The structure can be dissected into three key components:
-
Nicotinamide backbone: A pyridine ring with a carboxamide group at position 3.
-
6-Methoxy substituent: Enhances electronic and steric properties, potentially influencing solubility and target binding .
-
(6-(Furan-2-yl)pyridin-3-yl)methyl group: A bicyclic system combining pyridine and furan rings, likely contributing to π-π stacking interactions and metabolic stability .
Table 1: Molecular Properties of N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₃O₃ |
| Molecular Weight | 337.34 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, furan O) |
| Hydrogen Bond Acceptors | 5 (amide O, methoxy O, pyridine N, furan O) |
| LogP (Predicted) | 2.8 (moderate lipophilicity) |
Synthetic Pathways and Methodological Considerations
The synthesis of N-((6-(Furan-2-yl)pyridin-3-yl)methyl)-6-methoxynicotinamide can be hypothesized based on analogous nicotinamide derivatives described in the literature . A plausible route involves:
Step 1: Preparation of 6-Methoxynicotinic Acid
-
Methylation: Nicotinic acid is selectively methoxylated at the 6-position using dimethyl sulfate under basic conditions .
-
Activation: Conversion to the acid chloride or mixed carbonate for subsequent amide coupling.
Step 2: Synthesis of (6-(Furan-2-yl)pyridin-3-yl)methanamine
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between 5-bromopyridin-3-ylmethanamine and furan-2-ylboronic acid .
-
Reductive Amination: Alternatively, condensation of pyridine-3-carbaldehyde with furfurylamine followed by reduction .
Step 3: Amide Bond Formation
-
Coupling Reaction: React 6-methoxynicotinic acid derivative with (6-(furan-2-yl)pyridin-3-yl)methanamine using EDCI/HOBt or other coupling reagents .
Physicochemical and Pharmacological Properties
Solubility and Stability
-
Aqueous Solubility: The methoxy group may improve solubility compared to nonpolar analogues, though the furan-pyridine system could limit it (<50 µg/mL predicted) .
-
Metabolic Stability: Furan rings are susceptible to oxidative metabolism, potentially necessitating structural modifications for in vivo applications .
Hypothetical Biological Activity
While no direct data exists for this compound, structural analogs suggest possible targets:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume